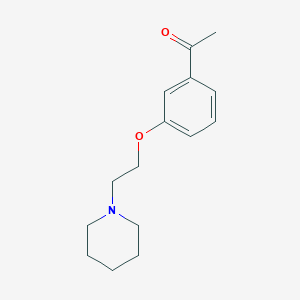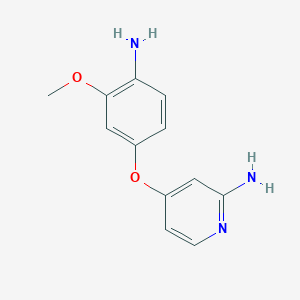
2-Amino-4-(4-amino-3-methoxyphenoxy)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-Amino-3-methoxyphenoxy)-2-pyridinamine is an organic compound with a complex structure that includes both an amino group and a methoxy group attached to a phenoxy ring, which is further connected to a pyridinamine moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Amino-3-methoxyphenoxy)-2-pyridinamine typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-amino-3-methoxyphenol with 2-chloropyridine under basic conditions to form the desired product. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
For industrial-scale production, the process may be optimized to improve yield and reduce costs. This could involve the use of continuous flow reactors, which allow for better control over reaction conditions and can lead to higher efficiency and scalability. Additionally, the use of catalysts and alternative solvents may be explored to enhance the reaction rate and selectivity.
化学反応の分析
Types of Reactions
4-(4-Amino-3-methoxyphenoxy)-2-pyridinamine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The nitro group, if present, can be reduced to an amino group.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield aldehydes or carboxylic acids, while reduction of a nitro group will produce an amine.
科学的研究の応用
4-(4-Amino-3-methoxyphenoxy)-2-pyridinamine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new materials with specific properties.
Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor in biochemical assays.
Industry: The compound can be used in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism by which 4-(4-Amino-3-methoxyphenoxy)-2-pyridinamine exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of both amino and methoxy groups allows for interactions with various biological molecules, potentially leading to inhibition or activation of specific pathways.
類似化合物との比較
Similar Compounds
4-Amino-3-methoxybenzoic acid: Similar in structure but lacks the pyridinamine moiety.
4-Amino-3-methoxyphenol: Similar phenoxy structure but without the pyridinamine group.
2-Amino-4-methoxypyridine: Contains the pyridinamine structure but lacks the phenoxy group.
Uniqueness
4-(4-Amino-3-methoxyphenoxy)-2-pyridinamine is unique due to the combination of the phenoxy and pyridinamine moieties, which provides a distinct set of chemical and biological properties. This combination allows for a broader range of interactions and applications compared to its individual components.
特性
CAS番号 |
864245-31-8 |
|---|---|
分子式 |
C12H13N3O2 |
分子量 |
231.25 g/mol |
IUPAC名 |
4-(4-amino-3-methoxyphenoxy)pyridin-2-amine |
InChI |
InChI=1S/C12H13N3O2/c1-16-11-6-8(2-3-10(11)13)17-9-4-5-15-12(14)7-9/h2-7H,13H2,1H3,(H2,14,15) |
InChIキー |
GLVNFEXGTOGWSC-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=CC(=C1)OC2=CC(=NC=C2)N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Imidazo[1,2-B]pyridazine-7-carbonitrile](/img/structure/B13919418.png)

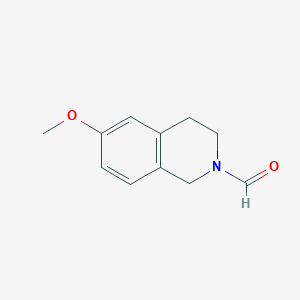
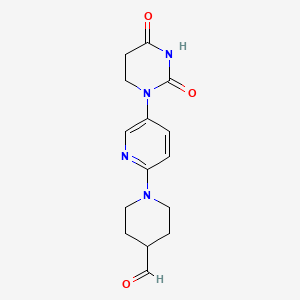
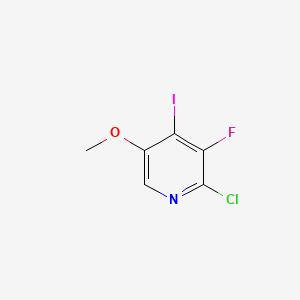

![N-[2-carbamoyl-5-[1-[(4-methoxyphenyl)methyl]-5-methylpyrazol-4-yl]thiophen-3-yl]-1-azabicyclo[2.2.2]octane-2-carboxamide](/img/structure/B13919453.png)
![Tert-butyl 6-acetyl-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B13919459.png)
![(3R)-3-[(4-hydroxyphenyl)methyl]-5-methoxy-3,4-dihydro-2H-chromen-7-ol](/img/structure/B13919460.png)
![1-[(1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)carbonyl]-N-phenylpiperidine-3-carboxamide](/img/structure/B13919468.png)


